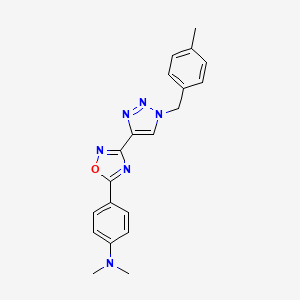

N,N-dimethyl-4-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-dimethyl-4-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline” is a complex organic compound that contains several functional groups, including an aniline, a triazole, and an oxadiazole . These functional groups suggest that this compound might have interesting chemical properties and could be used in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a central aniline group, with a dimethylamino group at the 4-position. Attached to this is a 1,2,4-oxadiazole ring, which in turn is connected to a 1,2,3-triazole ring. Finally, this triazole ring is substituted with a 4-methylbenzyl group .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound is likely to be a solid at room temperature, with a relatively high melting point. It’s likely to be soluble in organic solvents, but not very soluble in water .Scientific Research Applications

Chemoselectivity in Methylation

The chemoselective methylation of functionalized anilines, including aminophenols, aminobenzyl alcohols, and others, using dimethyl carbonate over NaY faujasite is highlighted, showcasing the potential of selective N-methylation without side reactions (Selva, Tundo, & Perosa, 2003). This research suggests a pathway for selective methylation, which could be relevant for synthesizing derivatives of complex anilines.

Ruthenium(II) Complexes in Catalysis

Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands are efficient catalysts for C-N bond formation, demonstrating the synthesis of various anilines and substituted quinolines (Donthireddy, Illam, & Rit, 2020). This application is crucial for creating specific molecular structures, potentially including the synthesis of N,N-dimethyl-4-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline derivatives.

Corrosion Inhibition and Molecular Modeling

Theoretical studies on bipyrazolic-type organic compounds, including their inhibition efficiencies and reactive sites, are analyzed using density functional theory (DFT), indicating their potential as corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006). This suggests that derivatives of this compound might also serve as effective corrosion inhibitors.

Synthesis and Antifungal Activity

The synthesis of novel compounds from toluenesulfonamide and their antifungal activity exploration (Khodairy, Ali, & El-wassimy, 2016) suggest avenues for pharmaceutical applications. Research into similar aniline derivatives could lead to new antifungal agents or contribute to drug development.

Metal Complexes and Biological Activities

Synthesis of metal complexes with 3,4,5-trihydroxybenzoic acid derivatives highlights potential enhancements in biological activities through metal coordination (Qurban, Shahid, Riaz, Waseem, & Batool, 2020). This could imply that structurally related compounds like this compound may also form biologically active metal complexes.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N,N-dimethyl-4-[3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazol-5-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O/c1-14-4-6-15(7-5-14)12-26-13-18(22-24-26)19-21-20(27-23-19)16-8-10-17(11-9-16)25(2)3/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJDGGAPSYOZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC=C(C=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733013.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2733015.png)

![N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2733016.png)

![N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2733017.png)

![1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733018.png)

![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)

![3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2733020.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)

![N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733027.png)

![3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2733029.png)

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2733034.png)